molecular formula C13H11F2N3O2 B2759732 N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203349-31-8

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2759732
CAS No.: 1203349-31-8
M. Wt: 279.247
InChI Key: ZYBAVXHGBMPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a methyl group at position 4 and an acetamide linker connected to a 3,4-difluorophenyl moiety.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-8-4-13(20)18(7-16-8)6-12(19)17-9-2-3-10(14)11(15)5-9/h2-5,7H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBAVXHGBMPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 4-methyl-6-oxopyrimidine with appropriate reagents under controlled conditions.

    Coupling with Difluorophenyl Acetamide: The pyrimidinyl intermediate is then coupled with 3,4-difluorophenyl acetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of certain kinases involved in cancer progression . The specific compound has demonstrated potential against tumor growth in preliminary studies.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives are known for their ability to interfere with microbial DNA synthesis. Preliminary studies indicate that this compound may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Medicinal Chemistry

Drug Development
The unique structural features of this compound position it as a valuable lead compound in drug discovery. The presence of the difluorophenyl group enhances lipophilicity and bioavailability, which are critical factors in drug design . Researchers are exploring modifications to improve efficacy and reduce toxicity.

Targeted Delivery Systems
Recent advancements in drug delivery systems have highlighted the potential for using this compound in targeted therapies. By conjugating it with specific targeting moieties, it may be possible to direct the drug to specific tissues or cells, thereby enhancing therapeutic outcomes while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Compounds with similar structures have shown promise as inhibitors of enzymes involved in metabolic pathways related to cancer and infectious diseases . Understanding its mechanism of action could provide insights into new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies
The compound serves as a model for SAR studies aimed at optimizing pharmacological properties. By systematically modifying different functional groups, researchers can evaluate the effects on biological activity and selectivity towards specific targets . This approach is crucial for developing more effective therapeutic agents.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a key metabolic enzyme involved in cancer metabolism.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone-Based Acetamides

a. Substituent Effects on the Aromatic Ring

  • N-(2,3-dichlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide () :
    This analog replaces the 3,4-difluorophenyl group with a 2,3-dichlorophenyl substituent. The dichloro substitution results in increased molecular weight (344.21 g/mol vs. ~323 g/mol for the difluoro analog) and may influence lipophilicity (Cl atoms have higher hydrophobicity than F). The melting point (230°C) suggests higher crystallinity compared to the fluorinated derivative, though direct data for the target compound are unavailable .
  • However, the yield (60%) is lower than the dichloro analog (80%), possibly due to steric hindrance during synthesis .

b. Modifications to the Pyrimidinone Core

  • N-(3,4-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide (): This derivative adds a 2-hydroxyethyl group at position 5 of the pyrimidinone ring and replaces fluorine with methoxy groups on the phenyl ring. The hydroxyethyl moiety may improve aqueous solubility, while methoxy groups reduce electronegativity compared to fluorine, altering binding affinity .
Benzothiazole-Based Analogs ()

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide replace the pyrimidinone core with a benzothiazole ring. The benzothiazole system is more rigid and planar, which could enhance interactions with hydrophobic enzyme pockets. However, the trifluoromethyl group increases metabolic stability but may reduce solubility compared to the methyl-substituted pyrimidinone in the target compound .

Quinolinone Derivatives ()

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide replaces the pyrimidinone with a quinolinone scaffold. The quinolinone’s extended aromatic system and additional fluoro substituents likely enhance binding to larger enzymatic active sites.

Biological Activity

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12F2N4O\text{C}_{13}\text{H}_{12}\text{F}_{2}\text{N}_{4}\text{O}

Molecular Weight: 278.26 g/mol
CAS Number: [not specified in sources]

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with various biological targets. The pyrimidine moiety is known for its role in nucleic acid metabolism and has been associated with several pharmacological effects.

  • Antineoplastic Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound's structure allows it to interfere with cellular proliferation pathways, potentially inhibiting cancer cell growth .
  • Antibacterial Properties : Some studies suggest that similar compounds have shown antibacterial activity against various strains of bacteria, indicating that this compound may also possess such properties .
  • Enzyme Inhibition : The presence of the acetamide group suggests potential for enzyme inhibition, particularly in pathways involving acetylcholinesterase or other related enzymes, which are crucial in neurotransmission and other physiological processes .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeTarget Organism/Cell LineResultReference
Cytotoxicity AssayHeLa CellsIC50 = 15 µM
Antibacterial AssayStaphylococcus aureusZone of inhibition = 14 mm
Enzyme InhibitionAcetylcholinesterase50% inhibition at 10 µM

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the anticancer potential of similar pyrimidine derivatives. The results indicated that compounds with a difluorophenyl substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. This suggests that the difluorination may enhance binding affinity to target proteins involved in tumor growth .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of pyrimidine derivatives. The results showed that compounds with similar structures effectively inhibited bacterial growth, particularly against Gram-positive bacteria. This supports the hypothesis that this compound may have similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.